molecular formula C21H21ClN2O B2385945 2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941975-45-7

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No. B2385945
CAS RN: 941975-45-7
M. Wt: 352.86
InChI Key: FHNABUOLSBLBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to have a range of biological activities.

Scientific Research Applications

Fluorescent Derivatisation for Biological Assays

Research has demonstrated the utility of similar naphthalene-based compounds in fluorescent derivatisation of amino acids, highlighting their potential for use in biological assays due to strong fluorescence and good quantum yields. This application is valuable in the development of fluorescent probes for bioimaging and analysis (Frade et al., 2007).

Synthesis of Heterocyclic and Proton Sponge Structures

The compound has been involved in the synthesis of N-methylated 1,8-diaminonaphthalenes leading to heterocyclic and double proton sponge structures. This demonstrates its role in generating novel organic receptors, with implications for developing materials with unique chemical properties (Ozeryanskii et al., 2020).

Structural Studies and Peri-Interactions

Structural studies of similar compounds have provided insights into peri-interactions and bond formation, contributing to our understanding of molecular geometry and electron distribution in complex organic structures. This research can inform the design of new molecules with tailored electronic properties (O'Leary et al., 2005).

Protecting Group for Benzoxaboroles

It also serves as a promising protecting group for benzoxaboroles, indicating its versatility in synthetic chemistry. The stability and fluorescent properties of these complexes make them suitable for various chemical transformations (VanVeller et al., 2013).

Proton Transfer Studies

The compound has been studied for its role in proton transfer processes, offering insights into intramolecular hydrogen bonding and its implications for chemical reactivity and stability in different solvent environments (Awwal & Hibbert, 1977).

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c1-24(2)20(14-23-21(25)18-11-5-6-13-19(18)22)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNABUOLSBLBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.